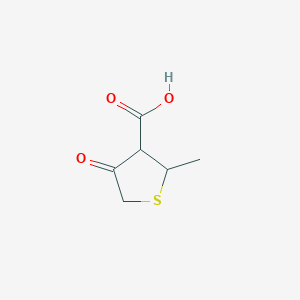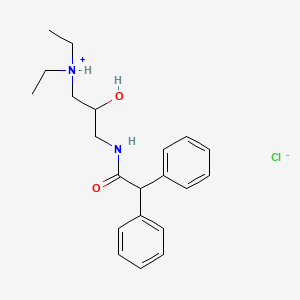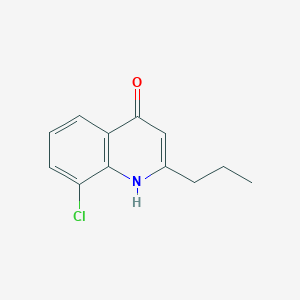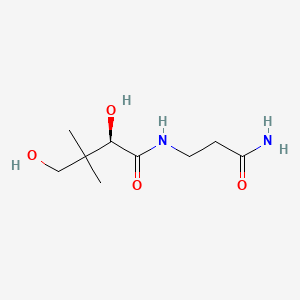
4-(Phenylazo)naphthalene-1-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylazo)naphthalene-1-diazonium chloride is an organic compound with the molecular formula C16H11ClN4. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is characterized by the presence of a diazonium group (-N2+) attached to a naphthalene ring, which is further substituted with a phenylazo group (-N=N-Ph). The compound is often used in various chemical reactions due to its reactivity and ability to form azo compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)naphthalene-1-diazonium chloride typically involves the diazotization of 4-(Phenylazo)naphthylamine. The process begins with the formation of 4-(Phenylazo)naphthylamine through the azo coupling reaction between aniline and naphthalene-1-diazonium chloride. The resulting 4-(Phenylazo)naphthylamine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Reaction Conditions:
- Temperature: 0-5°C
- Solvent: Aqueous hydrochloric acid
- Reagents: Sodium nitrite, hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Phenylazo)naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are often brightly colored.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, water
Coupling Reactions: Phenols, aromatic amines, alkaline conditions
Reduction Reactions: Sodium sulfite, stannous chloride
Major Products Formed
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, cyanated naphthalenes
Coupling Reactions: Azo dyes
Reduction Reactions: Hydrazine derivatives
科学的研究の応用
4-(Phenylazo)naphthalene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 4-(Phenylazo)naphthalene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is influenced by the electronic properties of the naphthalene and phenylazo groups, which can stabilize or destabilize the diazonium ion.
類似化合物との比較
4-(Phenylazo)naphthalene-1-diazonium chloride can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Similar in reactivity but lacks the extended conjugation of the naphthalene ring.
Naphthalene-1-diazonium chloride: Similar structure but without the phenylazo group, leading to different reactivity and applications.
4-(Phenylazo)benzenediazonium chloride: Similar structure but with a benzene ring instead of a naphthalene ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of the diazonium group with both naphthalene and phenylazo moieties, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
特性
CAS番号 |
67875-31-4 |
|---|---|
分子式 |
C16H11ClN4 |
分子量 |
294.74 g/mol |
IUPAC名 |
4-phenyldiazenylnaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H11N4.ClH/c17-18-15-10-11-16(14-9-5-4-8-13(14)15)20-19-12-6-2-1-3-7-12;/h1-11H;1H/q+1;/p-1 |
InChIキー |
VPCXEADCNDDVOD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)


![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
